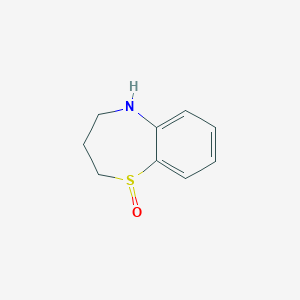

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one is a heterocyclic compound with the molecular formula C9H11NOS. This compound is part of the benzothiazepine family, known for its diverse biological activities and potential therapeutic applications. The structure consists of a benzene ring fused with a thiazepine ring, which includes nitrogen and sulfur atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazepine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, enhancing the compound’s biological activity.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products: The major products formed from these reactions include nitro, halogenated, or hydroxylated derivatives, which can exhibit different biological properties.

Aplicaciones Científicas De Investigación

While the search results do not specifically focus on the applications of "2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one," they do provide information on related compounds and their uses, particularly concerning the broader class of 1,5-benzothiazepines and related derivatives.

1,5-Benzothiazepines as Anticancer Agents:

- Several 1,5-benzothiazepine derivatives have demonstrated anticancer activity and are potential candidates for the development of more potent derivatives .

- Specific compounds with halogen substitutions in the 2-phenyl ring of benzothiazepine have shown promising anticancer activities in tested cell lines . The electron-withdrawing nature of the halogen atoms may activate the ring, contributing to this activity .

- One study identified compound 2c as having potent cytotoxic activity in the liver cancer cell line Hep G-2, with an IC50 of 3.29 ± 0.15 µM, compared to a standard drug with an IC50 of 4.68 ± 0.17 µM . In the prostate cancer cell line DU-145, the compounds displayed IC50 ranges of 15.42 ± 0.16 to 41.34 ± 0.12 µM, while the standard drug had an IC50 of 21.96 ± 0.15 µM .

Other Biological Activities of Benzothiazepines and Related Compounds:

- Benzothiazepine derivatives have been found to have activity against different target proteins and are of particular interest for lead development .

- The benzothiazepine nucleus has been used as a cardiovascular modulator acting on G-protein coupled receptors, such as the antiarrhythmic (CCK) receptor, Angiotensin-Converting Enzyme, and Angiotensin II receptor .

- Other reported activities of benzothiazepines include hemodynamic effects, spasmolytic activity, anti-ulcer activity, and central nervous system depressant effects .

- Some diazepine derivatives have analgesic activity by modulating TRPV1 receptors .

- 2,3,4,5-Tetrahydro-1,5-benzothiazepin-4-one is an organic compound used in the synthesis of pharmaceuticals .

Anxiolytic and Analgesic Potential of Diazepino[1,2-a]benzimidazoles:

- Certain diazepino[1,2-a]benzimidazole derivatives have shown anxiolytic activity superior to diazepam at an equimolar dose, with fewer side effects .

- Some of these derivatives also possess analgesic and anticonvulsant effects .

- One study showed that compounds 2b, 2d, 3a, 3c–e demonstrated a statistically significant increase in the latent period of tail flick compared with the control group, suggesting the presence of an analgesic effect .

Table of Related Compounds

| RU-31 | RU-1276 | RU-476 | AZH-57 |

|---|---|---|---|

| AZH-58 | AZH-59 | AZH-60 | AZH-61 |

| AZH-62 | AZH-63 | AZH-64 | AZH-65 |

| AZH-66 | AZH-67 | RU-1205 | TR |

| KRM-II-81 | DAB-19 | DAB-31 |

Mecanismo De Acción

The mechanism of action of 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the replication of viruses by targeting viral enzymes or disrupt bacterial cell wall synthesis.

Comparación Con Compuestos Similares

2,3,4,5-Tetrahydro-1,5-benzodiazepin-1-one: Similar structure but with a nitrogen atom instead of sulfur.

1,4-Benzothiazepine: Lacks the tetrahydro configuration, leading to different chemical properties.

Benzodiazepines: Widely known for their use as anxiolytics and sedatives, differing in their core structure.

Uniqueness: 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one is unique due to the presence of both nitrogen and sulfur in its ring structure, which imparts distinct chemical and biological properties. This dual presence allows for diverse interactions with biological targets, making it a versatile compound for research and therapeutic applications.

Actividad Biológica

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one is a compound belonging to the benzothiazepine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzothiazepine core with a tetrahydro configuration. This unique structure contributes to its biological properties by allowing interactions with various biological targets.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that derivatives of benzothiazepines exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation in various cell lines. For instance, compounds with halogen substitutions demonstrated improved activity against prostate cancer cell lines (IC50 values ranging from 15.42 to 41.34 µM) compared to standard treatments .

- Antimicrobial Properties : Benzothiazepine derivatives have been studied for their antimicrobial activities. They show effectiveness against a range of pathogens due to their ability to disrupt microbial cell functions .

- CNS Activity : Some studies have indicated potential central nervous system effects, including anticonvulsant and sedative properties. These effects are attributed to interactions with neurotransmitter systems .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Interaction : The compound may interact with various receptors such as serotonin and dopamine receptors. This interaction could modulate neurotransmission and contribute to its CNS effects .

- Enzyme Inhibition : Benzothiazepines may act as enzyme inhibitors in metabolic pathways related to cancer proliferation or microbial growth. This inhibition can disrupt critical processes within cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer potential of benzothiazepine derivatives including this compound, researchers found that compounds with halogen substitutions exhibited enhanced activity against prostate cancer cells. The study utilized molecular docking simulations to ascertain binding affinities and interactions with target proteins .

Case Study: Antimicrobial Efficacy

Another study highlighted the antimicrobial properties of benzothiazepine derivatives against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM .

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1λ4,5-benzothiazepine 1-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-12-7-3-6-10-8-4-1-2-5-9(8)12/h1-2,4-5,10H,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTQEZPNHUSSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2S(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.